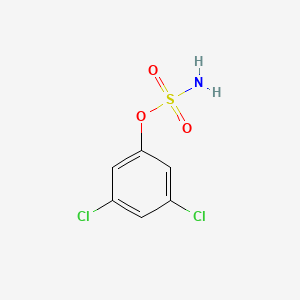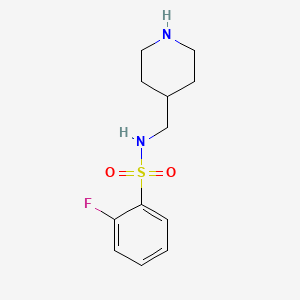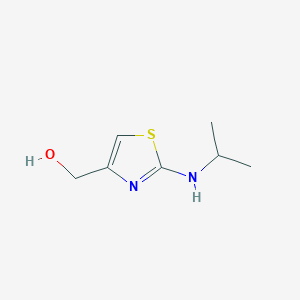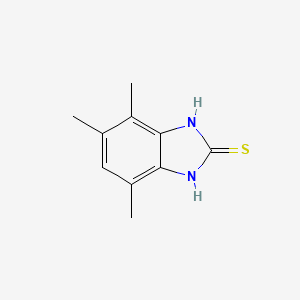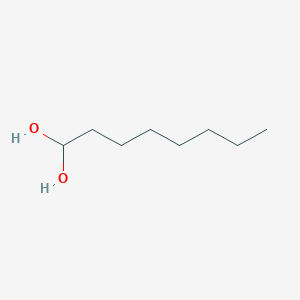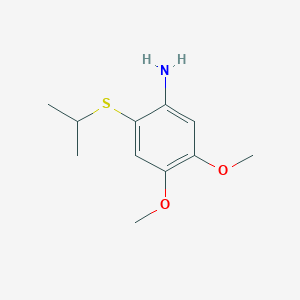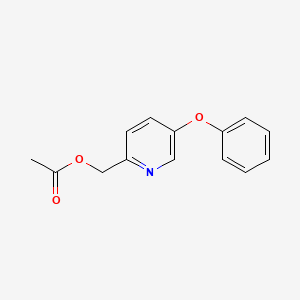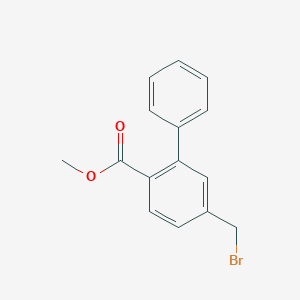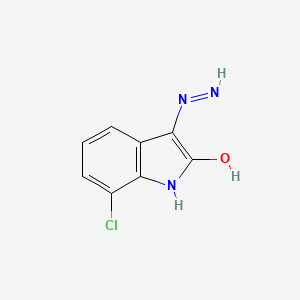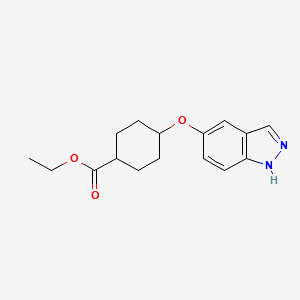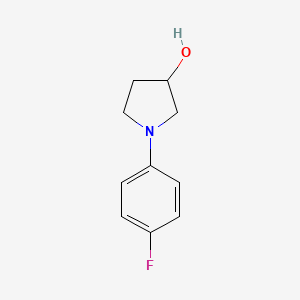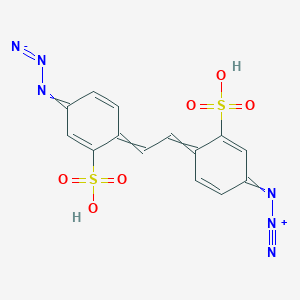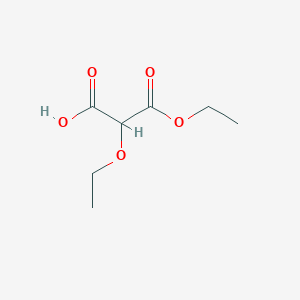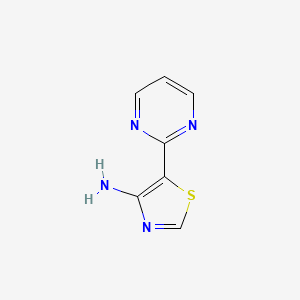
5-(Methylsulfonyl)-a-(trifluoromethyl)-3-pyridinemethanol
概要
説明
5-(Methylsulfonyl)-a-(trifluoromethyl)-3-pyridinemethanol: is a chemical compound characterized by the presence of a pyridine ring substituted with a methylsulfonyl group, a trifluoromethyl group, and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylsulfonyl)-a-(trifluoromethyl)-3-pyridinemethanol typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the trifluoromethyl group through a nucleophilic substitution reaction. The methylsulfonyl group can be introduced via sulfonylation reactions using reagents such as methylsulfonyl chloride. The hydroxymethyl group is often introduced through a reduction reaction of a corresponding aldehyde or ketone intermediate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the sulfonyl group or to convert the hydroxymethyl group to a methyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique functional groups make it a versatile intermediate for creating complex molecules.
Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe in biochemical assays.
Medicine: Potential applications in medicine include the development of new drugs targeting specific enzymes or receptors. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of 5-(Methylsulfonyl)-a-(trifluoromethyl)-3-pyridinemethanol involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the hydroxymethyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
類似化合物との比較
2-(Methylsulfonyl)-5-(trifluoromethyl)aniline: This compound shares the trifluoromethyl and methylsulfonyl groups but differs in the position and presence of the amino group.
Bis(trifluoromethylsulfonyl)imide: This compound contains two trifluoromethylsulfonyl groups and is used in different applications such as ionic liquids and catalysts.
Uniqueness: 5-(Methylsulfonyl)-a-(trifluoromethyl)-3-pyridinemethanol is unique due to the combination of its functional groups and the pyridine ring. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in synthesis and research.
特性
分子式 |
C8H8F3NO3S |
|---|---|
分子量 |
255.22 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-(5-methylsulfonylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H8F3NO3S/c1-16(14,15)6-2-5(3-12-4-6)7(13)8(9,10)11/h2-4,7,13H,1H3 |
InChIキー |
HSTQGLAWRDOCKQ-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CN=CC(=C1)C(C(F)(F)F)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
